4-Chlorophenyl cyclobutyl ketone

Description

BenchChem offers high-quality 4-Chlorophenyl cyclobutyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl cyclobutyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRIIPWSHCVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504128 | |

| Record name | (4-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77585-25-2 | |

| Record name | (4-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

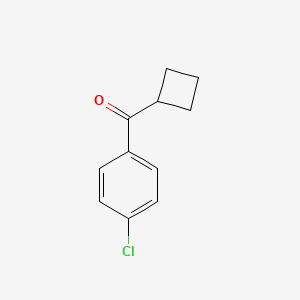

(4-chlorophenyl)(cyclobutyl)methanone chemical structure

An In-depth Technical Guide to (4-chlorophenyl)(cyclobutyl)methanone: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-chlorophenyl)(cyclobutyl)methanone, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. We will delve into its chemical structure, detailed synthetic methodologies, robust characterization techniques, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aryl Cyclobutyl Ketone Moiety

(4-chlorophenyl)(cyclobutyl)methanone belongs to the class of aryl cyclobutyl ketones. The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its unique, rigid, and puckered three-dimensional geometry can enhance key pharmacological properties such as metabolic stability and binding affinity when incorporated into drug candidates.[1][2] Molecules containing 1,3-disubstituted cyclobutane motifs have already entered clinical trials, highlighting the value of this scaffold in modern drug design.[1] As a functionalized building block, (4-chlorophenyl)(cyclobutyl)methanone serves as a crucial starting point for the synthesis of more complex molecules with potential biological activity.[3][4][5]

Chemical Structure and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its scientific application. The structure of (4-chlorophenyl)(cyclobutyl)methanone features a cyclobutane ring and a 4-chlorophenyl group attached to a central carbonyl moiety.

Caption: Chemical structure of (4-chlorophenyl)(cyclobutyl)methanone.

Table 1: Compound Identification and Key Properties

| Identifier | Value |

|---|---|

| IUPAC Name | (4-chlorophenyl)(cyclobutyl)methanone[6] |

| CAS Number | 77585-25-2[6] |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| InChI Key | IHSRIIPWSHCVCZ-UHFFFAOYSA-N[6] |

| Appearance | White solid[6] |

| Storage Temperature | 0-8 °C[6] |

Table 2: Safety and Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Synthetic Methodologies: A Tale of Two Reactions

The synthesis of (4-chlorophenyl)(cyclobutyl)methanone can be approached through several established organic chemistry reactions. The choice of method often depends on starting material availability, scalability, and desired purity. We will explore the two most logical and field-proven pathways: Friedel-Crafts acylation and the Grignard reaction.

Primary Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct and efficient route to aryl ketones.[7] This electrophilic aromatic substitution reaction is the preferred industrial method for its high efficiency and atom economy.

Causality and Strategic Choice: The reaction involves the acylation of chlorobenzene with cyclobutanecarbonyl chloride. The chloro-substituent on the benzene ring is deactivating yet directs incoming electrophiles to the ortho and para positions.[8][9] Due to the steric bulk of the cyclobutyl acyl group, the para-substituted product, (4-chlorophenyl)(cyclobutyl)methanone, is overwhelmingly favored, simplifying purification.[9]

Caption: Overall workflow for the synthesis via Friedel-Crafts acylation.

Mechanism of Action: The Lewis acid catalyst, AlCl₃, abstracts the chloride from cyclobutanecarbonyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the π-electron system of chlorobenzene, leading to the formation of the ketone after deprotonation restores aromaticity.[9][10]

Caption: The mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

Part A: Synthesis of Cyclobutanecarbonyl Chloride [11][12]

-

System Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

-

Reagents: To the flask, add cyclobutanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[12]

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Purification: Allow the mixture to cool. The product, cyclobutanecarbonyl chloride, can be purified by distillation under reduced pressure to remove excess SOCl₂ and byproducts. It is a corrosive and moisture-sensitive liquid.[13]

Part B: Synthesis of (4-chlorophenyl)(cyclobutyl)methanone [9][14]

-

System Setup: Assemble a dry three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. The reaction must be conducted under anhydrous conditions.

-

Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert dry solvent like dichloromethane (DCM) or dichloroethane (DCE). Add chlorobenzene (2.0-3.0 eq, often used as solvent and reactant).

-

Addition: Cool the suspension to 0°C in an ice bath. Add the freshly prepared cyclobutanecarbonyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Alternative Pathway: Grignard Reaction

The Grignard reaction offers a powerful alternative for C-C bond formation.[15] This pathway involves the reaction of an organometallic nucleophile (Grignard reagent) with an electrophilic acyl source.

Causality and Strategic Choice: This method is advantageous when the aromatic ring contains functional groups incompatible with the harsh Lewis acidic conditions of a Friedel-Crafts reaction. Here, a nucleophilic 4-chlorophenyl magnesium halide attacks the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. A key consideration is the potential for side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[16][17]

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation: [18] In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq). Add a solution of 4-bromochlorobenzene (1.0 eq) in an anhydrous ether solvent (like THF or diethyl ether) dropwise. Initiation may require a small iodine crystal or gentle heating.[16] The reaction is an exothermic process that forms 4-chlorophenylmagnesium bromide.

-

Acylation: Cool the freshly prepared Grignard reagent to -10°C to 0°C. Slowly add a solution of cyclobutanecarbonyl chloride (0.9 eq) in the same anhydrous solvent.

-

Reaction and Work-up: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ketone as described for the Friedel-Crafts method.

Structural Elucidation and Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for (4-chlorophenyl)(cyclobutyl)methanone

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.4-7.9 ppm, showing characteristic ortho-coupling (J ≈ 8-9 Hz).- Methine Proton (α to C=O): A multiplet (often a quintet) around δ 3.5-4.0 ppm.- Cyclobutyl Methylene Protons: A series of complex multiplets in the range of δ 1.8-2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, δ 198-202 ppm.- Aromatic Carbons: Signals between δ 128-140 ppm, including the C-Cl and C-C=O carbons.- Methine Carbon (α to C=O): A signal around δ 45-50 ppm.- Cyclobutyl Methylene Carbons: Signals around δ 18-25 ppm. |

| IR Spectroscopy | - Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹.- Aromatic C=C Stretches: Medium intensity bands around 1590 cm⁻¹ and 1485 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically 1090-1100 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 194.- Isotope Peak (M+2): A significant peak at m/z 196, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.- Key Fragments: Fragments corresponding to the loss of the cyclobutyl group (m/z 139/141) and the 4-chlorobenzoyl cation (m/z 139/141). |

Applications in Research and Development

(4-chlorophenyl)(cyclobutyl)methanone is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic combination of a reactive ketone handle, a stable chlorophenyl group, and the medicinally relevant cyclobutane scaffold.

-

Pharmaceutical Synthesis: The ketone can be readily converted into other functional groups. For example, reduction can yield a secondary alcohol, which can be further functionalized. Reductive amination can produce amines like [1-(4-chlorophenyl)cyclobutyl]methanamine, a known scaffold for drug discovery.[3]

-

Agrochemicals: Phenyl ketones are common precursors in the synthesis of fungicides and insecticides.[4][22] The unique properties of the cyclobutyl group could be exploited to develop new agrochemicals with modified efficacy or environmental profiles.

-

Materials Science: The rigid structure of the molecule can be incorporated into polymers or liquid crystals to influence their physical properties.

Conclusion

(4-chlorophenyl)(cyclobutyl)methanone is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation is reliably achieved through classic organic reactions, with Friedel-Crafts acylation being the most direct and efficient route. Thorough characterization via standard spectroscopic techniques provides unequivocal structural confirmation. For researchers in drug discovery and materials science, this compound represents a valuable building block, enabling access to novel molecular architectures with desirable physicochemical and biological properties.

References

-

MDPI. methanone. MDPI Website. [Link]

-

NIST. Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Mol-Instincts. Cyclobutanecarbonyl chloride 5006-22-4 wiki. Mol-Instincts Chemical Information Database. [Link]

-

PubChem. (1-(4-Chlorophenyl)cyclobutyl)methanol. PubChem Database. [Link]

- Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

-

MDPI. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI Website. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Ningbo Inno Pharmchem Website. [Link]

- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

PubChem. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. PubChem Database. [Link]

-

NIST. Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. [Link]

-

YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]

-

National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH Website. [Link]

-

Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

ResearchGate. Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. ResearchGate. [Link]

-

PubMed. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

-

Wiley Online Library. Grignard Reactions in Cyclopentyl Methyl Ether. Wiley Online Library. [Link]

-

Chem-Help.com. friedel-crafts acylation of benzene. Chem-Help Website. [Link]

-

Cheméo. Chemical Properties of o-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8). Cheméo Website. [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [1-(4-chlorophenyl)cyclobutyl]methanamine_TargetMol [targetmol.com]

- 4. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 6. (4-Chlorophenyl)(cyclobutyl)methanone | 77585-25-2 [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. guidechem.com [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]

- 21. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 22. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

Strategic Synthesis of 4-Chlorophenyl Cyclobutyl Ketone

CAS No: 77585-25-2 IUPAC Name: (4-Chlorophenyl)(cyclobutyl)methanone[1]

Executive Summary

This technical guide details the synthesis of 4-Chlorophenyl cyclobutyl ketone , a critical pharmacophore intermediate used in the production of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably as a precursor to Sibutramine and its desmethyl analogs.

While Friedel-Crafts acylation offers a direct industrial path, this guide prioritizes the Grignard Addition to Nitriles as the "Gold Standard" for laboratory and pilot-scale synthesis. This route offers superior regioselectivity (avoiding ortho-isomer contamination) and prevents the ring-expansion side reactions often triggered by strong Lewis acids on the strained cyclobutyl ring.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a deactivated aromatic ring (4-chlorophenyl) linked via a carbonyl to a strained cyclobutyl ring.

Strategic Routes

| Route | Methodology | Key Advantages | Critical Challenges |

| A (Primary) | Grignard Addition | High regioselectivity; mild conditions preserve cyclobutyl ring. | Exothermic Grignard formation; requires anhydrous conditions. |

| B (Secondary) | Friedel-Crafts | Low raw material cost; scalable for commodity production. | Ortho/Para isomer separation; AlCl₃ waste disposal; potential ring opening. |

| C (Precision) | Weinreb Amide | Prevents over-addition (tertiary alcohol formation). | Additional synthetic steps; higher cost. |

Pathway Visualization

The following diagram illustrates the mechanistic logic for the primary Grignard route, highlighting the critical imine salt intermediate that prevents over-alkylation.

Caption: Mechanistic pathway for the Grignard addition to cyclobutanecarbonitrile. The formation of the stable imine salt prevents double addition, ensuring the ketone is the final product.

Part 2: Detailed Experimental Protocol (Route A)

Method: Grignard Addition to Cyclobutanecarbonitrile

This protocol utilizes 4-chlorophenylmagnesium bromide generated in situ. The use of the nitrile (cyanide) derivative rather than an acid chloride prevents the formation of the tertiary alcohol, as the intermediate imine salt is stable until acidic hydrolysis.

1. Reagents & Materials

| Reagent | Equiv.[2] | Role | Critical Parameter |

| 4-Chlorobromobenzene | 1.1 | Aryl Source | Solid, mp 65-67°C. Must be dry. |

| Magnesium Turnings | 1.2 | Metal | Freshly activated (iodine crystal). |

| Cyclobutanecarbonitrile | 1.0 | Electrophile | CAS 4426-11-3. Bp 144°C. |

| THF (Anhydrous) | Solvent | Solvent | Water content <50 ppm. |

| Toluene | Co-solvent | Solvent | Used for higher temp reflux if needed. |

| H₂SO₄ (10-20%) | Quench | Hydrolysis | Exothermic addition. |

2. Step-by-Step Procedure

Step 1: Formation of Grignard Reagent (4-Cl-Ph-MgBr)

-

Setup: Oven-dried 3-neck flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

-

Activation: Add Mg turnings (1.2 eq) and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the surface.

-

Initiation: Add 10% of the 4-chlorobromobenzene dissolved in minimal anhydrous THF. Wait for turbidity/exotherm (initiation).

-

Addition: Dropwise add the remaining aryl bromide solution over 45-60 minutes. Maintain a gentle reflux via internal exotherm.

-

Completion: Reflux externally for 1 hour to ensure complete consumption of Mg. Solution should be dark grey/brown.

Step 2: Addition of Nitrile

-

Cooling: Cool the Grignard solution to 0–5°C using an ice/salt bath.

-

Addition: Add Cyclobutanecarbonitrile (1.0 eq) in THF dropwise over 30 minutes.

-

Note: The reaction with nitriles is slower than with ketones.

-

-

Reflux/Solvent Swap: Allow to warm to Room Temperature (RT). If reaction progress is slow (monitored by TLC), add dry Toluene and distill off THF to raise the reaction temperature to ~100°C. Reflux for 3-5 hours.

-

Observation: A thick precipitate (imine magnesium salt) will form.

-

Step 3: Hydrolysis & Workup

-

Quench: Cool the mixture to 0°C. Pour the reaction mass slowly into a stirred mixture of crushed ice and dilute H₂SO₄ (20%).

-

Caution: Vigorous evolution of heat and gas.

-

-

Hydrolysis: Stir the biphasic mixture at RT for 2-4 hours (or warm to 50°C) to fully hydrolyze the imine (

) to the ketone ( -

Extraction: Separate the organic layer.[3] Extract the aqueous phase with Toluene or MTBE (2x).

-

Wash: Wash combined organics with NaHCO₃ (sat. aq.) and Brine.[2][3][4]

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 95:5).

Part 3: Alternative Method (Route B: Friedel-Crafts)

While less specific, this route is viable if 4-chlorobenzene is used as the solvent to drive para-selectivity.

-

Reagents: Cyclobutanecarbonyl chloride (1.0 eq), Chlorobenzene (5.0 eq, acts as solvent), AlCl₃ (1.1 eq).

-

Protocol:

-

Suspend AlCl₃ in Chlorobenzene at 0°C.

-

Add acid chloride dropwise (maintain <10°C to prevent ring opening).

-

Stir at RT for 4 hours.

-

Quench on ice/HCl.

-

-

Risk: The cyclobutyl ring can open under strong Lewis Acid conditions to form linear aliphatic ketones.

Part 4: Analytical Characterization

Target Compound: (4-Chlorophenyl)(cyclobutyl)methanone[5]

| Technique | Expected Signal Characteristics |

| Appearance | Pale yellow viscous oil (often solidifies upon high purity/cooling). |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H, Ar-H ortho to C=O), 7.42 (d, 2H, Ar-H meta), 3.95 (m, 1H, cyclobutyl methine), 2.20-2.40 (m, 4H), 1.80-2.10 (m, 2H). |

| IR (Neat) | 1675 cm⁻¹ (Strong C=O stretch, aryl ketone), 1090 cm⁻¹ (C-Cl stretch). |

| MS (EI) | m/z 194/196 [M]⁺ (3:1 isotope ratio), 139/141 [Cl-Ph-CO]⁺ (base peak). |

Part 5: Process Workflow Diagram

The following diagram outlines the critical unit operations for the Grignard synthesis.

Caption: Operational workflow for the synthesis of 4-Chlorophenyl cyclobutyl ketone.

References

-

Jeffery, J. E., et al. (1996). "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites." Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2589.

- Knoll AG. (1982). "Process for preparing phenyl cyclobutyl methyl amine derivatives.

-

BenchChem. (2025).[6] "Friedel-Crafts Acylation Protocols and Reaction Mechanisms." Application Note.

-

Sigma-Aldrich. (2025).[5][7] "Product Specification: (4-Chlorophenyl)(cyclobutyl)methanone, CAS 77585-25-2."[1][5][8]

-

Sciencemadness. (2012). "Synthesis of o-Chlorophenyl cyclopentyl Ketone (Analogous Chemistry)." Discussion on Grignard vs Friedel-Crafts for halo-aryl cycloalkyl ketones.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 3. KR100606533B1 - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. (4-Chlorophenyl)(cyclobutyl)methanone | 77585-25-2 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-氯苯基溴化镁 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE | CAS#:801303-28-6 | Chemsrc [chemsrc.com]

Discovery and History of 4-Chlorophenyl Cyclobutyl Ketone

This is an in-depth technical guide on 4-Chlorophenyl Cyclobutyl Ketone , structured to provide historical context, rigorous chemical synthesis protocols, and its pivotal role in pharmaceutical development (specifically the Sibutramine class).

A Technical Guide for Drug Development Professionals

Executive Summary

4-Chlorophenyl cyclobutyl ketone (CAS 77585-25-2) and its structural analogs represent a critical scaffold in medicinal chemistry, bridging the gap between simple phenones and complex, conformationally restricted psychoactive agents.[1] While the specific ketone (4-Cl-Ph)-C(=O)-Cyclobutyl serves as a versatile building block for diverse functionalization, its history is inextricably linked to the discovery of Sibutramine (BTS 54 524) by the Boots Company PLC in the 1980s.

This guide delineates the discovery timeline, the distinct synthetic pathways for the ketone and its drug-precursor analogs, and the mechanistic principles governing their formation. It is designed to clarify the often-confused nomenclature between the title ketone and the Sibutramine intermediate ketone.

Historical Context & Discovery

The Boots Company & The "Antidepressant" Search (1980s)

The discovery of cyclobutyl-phenyl ketones emerged from the Boots Company's (Nottingham, UK) strategic initiative to develop novel antidepressants. Researchers, including Dr. W.R. Buckett and Dr. J.E. Jeffery , were investigating serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.

-

The Hypothesis: Modification of the phenethylamine backbone with cycloalkyl rings could enhance metabolic stability and selectivity.

-

The Breakthrough: The team synthesized a series of cyclobutane-containing amines. One compound, BTS 54 524 (Sibutramine) , exhibited potent antidepressant activity in rodent models (though it failed as an antidepressant in humans, it was later repurposed as an anorectic).

-

The "Ketone" Role: The synthesis of Sibutramine hinged on the creation of a difficult-to-access quaternary center. The cyclobutyl ketone motif was investigated as a potential entry point, although the final optimized route utilized a nitrile intermediate.

Structural Distinction (Critical for Researchers)

In the literature, "4-Chlorophenyl cyclobutyl ketone" is often used ambiguously. It is vital to distinguish between:

-

The Title Compound (CAS 77585-25-2): (4-Chlorophenyl)(cyclobutyl)methanone.[1][2] A building block where the carbonyl is between the ring and the aryl group.

-

The Sibutramine Intermediate: 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.[3] A ketone where the carbonyl is on a side chain attached to the quaternary cyclobutyl center.

This guide focuses on the synthesis and utility of the Title Compound while referencing the Sibutramine Intermediate for context.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (4-Chlorophenyl)(cyclobutyl)methanone |

| CAS Number | 77585-25-2 |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~140-145°C (at 10 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Functionality | Strained ring (Cyclobutane) + Electron-deficient Aryl Ketone |

Synthetic Pathways & Protocols

Two primary routes exist for the synthesis of 4-Chlorophenyl cyclobutyl ketone. The choice depends on reagent availability and tolerance for aluminum waste.

Method A: Grignard Addition (Nucleophilic Attack)

This method is preferred for laboratory-scale synthesis due to cleaner workup profiles compared to Friedel-Crafts.

Mechanism:

-

Formation of the Grignard reagent from 4-chlorobromobenzene.

-

Nucleophilic attack on Cyclobutanecarbonitrile .

-

Formation of the metallo-imine intermediate.

-

Acidic hydrolysis to the ketone.

Protocol:

-

Grignard Preparation:

-

In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.

-

Add 4-Chlorobromobenzene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux.[4]

-

Checkpoint: Solution turns turbid/brown, indicating initiation. Stir for 1 hour post-addition.

-

-

Nitrile Addition:

-

Cool the Grignard solution to 0°C.

-

Add Cyclobutanecarbonitrile (1.0 eq) in THF dropwise over 30 mins.

-

Allow to warm to Room Temperature (RT) and reflux for 3 hours. (Formation of Imine salt).[5]

-

-

Hydrolysis (Critical Step):

-

Cool to 0°C. Quench with 3M HCl (excess).

-

Note: The imine is stable; vigorous stirring with acid is required to hydrolyze it to the ketone. Refluxing the biphasic acid mixture for 1 hour ensures complete conversion.

-

-

Isolation:

-

Extract with Diethyl Ether (3x). Wash with NaHCO₃ and Brine.

-

Dry over MgSO₄ and concentrate.

-

Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 95:5).

-

Method B: Friedel-Crafts Acylation (Electrophilic Substitution)

Preferred for industrial scale-up where cyanide handling is restricted.

Protocol:

-

Acyl Chloride Formation: React Cyclobutanecarboxylic acid with Thionyl Chloride (SOCl₂) to generate Cyclobutanecarbonyl chloride .

-

Acylation:

-

Suspend AlCl₃ (1.1 eq) in dry Dichloromethane (DCM) or Chlorobenzene (using Chlorobenzene as both reactant and solvent).

-

Add Cyclobutanecarbonyl chloride dropwise at 0°C.

-

Observation: Evolution of HCl gas.

-

Stir at RT for 4 hours.

-

-

Quench: Pour onto crushed ice/HCl. Extract with DCM.

Visualization of Reaction Pathways

The following diagram contrasts the synthesis of the Title Ketone (CAS 77585-25-2) with the Sibutramine Intermediate , clarifying the structural divergence.

Figure 1: Divergent synthesis pathways showing the Title Compound (Green) vs. the Sibutramine Precursor (Red).

Applications in Drug Development

While Sibutramine is the most famous analogue, the 4-Chlorophenyl cyclobutyl ketone scaffold is valuable for:

-

Conformationally Restricted Linkers: The cyclobutane ring acts as a rigid spacer, replacing flexible alkyl chains to improve binding affinity in GPCR ligands.[6]

-

Metabolic Stability: The cyclobutyl group is less prone to oxidative metabolism (P450) compared to linear alkyl chains.

-

Divergent Synthesis:

-

Reduction: Yields the alcohol (4-Cl-Ph)-CH(OH)-Cyclobutyl, a precursor to antihistamines.

-

Reductive Amination: Yields amine analogs screened for antidepressant activity.

-

Alpha-Functionalization: The alpha-protons on the cyclobutane ring allow for ring expansion or substitution.

-

Safety & Handling

-

Hazards: Irritant to eyes and skin. Potential skin sensitizer.

-

Storage: Store under inert atmosphere (Argon) at 2-8°C.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Boots Company PLC. (1988). Cyclobutane derivatives and pharmaceutical compositions containing them. U.S. Patent 4,746,680. Link

-

Jeffery, J. E., et al. (1991). Sibutramine hydrochloride: Synthesis and properties of a novel reuptake inhibitor.Journal of the Chemical Society, Perkin Transactions 1, 2583-2589. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77585-25-2, 4-Chlorophenyl cyclobutyl ketone.[1]Link

-

Buckett, W. R., et al. (1988). Psychopharmacology of sibutramine.[7]Progress in Neuro-Psychopharmacology and Biological Psychiatry.

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE | CAS#:801303-28-6 | Chemsrc [chemsrc.com]

- 3. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sibutramine: a novel new agent for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical & Structural Profiling of 4-Chlorophenyl Cyclobutyl Ketone

A Computational Guide for Drug Development & Synthetic Optimization

Executive Summary

4-Chlorophenyl cyclobutyl ketone (CAS 3112-90-1) serves as a critical pharmacophore scaffold, most notably as the immediate precursor to Sibutramine (Meridia/Reductil), a serotonin-norepinephrine reuptake inhibitor (SNRI). While its synthetic utility is well-documented, its theoretical profile—governed by the unique conformational dynamics of the cyclobutyl ring and the electronic modulation of the 4-chloro substituent—remains a niche area of study.

This technical guide synthesizes computational density functional theory (DFT) predictions with established experimental data. It is designed for medicinal chemists and process engineers requiring a deeper understanding of the molecule's puckered ring geometry , frontier molecular orbital (FMO) distribution , and electrophilic reactivity to optimize Grignard additions and minimize side reactions (e.g., Norrish Type II photocyclization).

Computational Methodology: The Standard Protocol

To replicate or validate the theoretical data presented below, the following computational workflow is recommended. This protocol ensures the accurate capture of weak dispersive forces and ring strain energy (approx. 26.5 kcal/mol for cyclobutane) that standard force fields often miss.

Recommended Level of Theory:

-

Optimization & Frequency: DFT B3LYP or wB97X-D (includes dispersion corrections) / 6-311++G(d,p) .

-

Solvation Model: IEFPCM (Implicit Solvation) using Tetrahydrofuran (THF) or Diethyl Ether to mimic Grignard reaction conditions.

-

Vibrational Scaling Factor: 0.967 (for B3LYP) to align harmonic frequencies with experimental IR data.

Figure 1: Standard computational workflow for validating cyclobutyl ketone energetics.

Structural Analysis: The "Puckering" Effect

The defining structural feature of 4-chlorophenyl cyclobutyl ketone is the conformation of the four-membered ring. Unlike cyclopropane (planar), the cyclobutane ring adopts a puckered (butterfly) conformation to relieve torsional strain caused by eclipsing methylene hydrogens.[1]

2.1 Conformational Geometry

-

Puckering Angle (

): Theoretical optimization places the equilibrium puckering angle between 28° and 35° . -

Energy Barrier: The barrier to inversion (planar transition state) is low (~1.5 kcal/mol), implying rapid ring flipping at room temperature.

-

Impact on Reactivity: The puckered shape reduces steric hindrance at the carbonyl carbon relative to a planar model, creating a more accessible "attack vector" for nucleophiles (e.g., isobutylmagnesium bromide).

2.2 Substituent Effects

-

4-Chloro Group: Exerts an inductive withdrawing effect (-I) on the phenyl ring, slightly deactivating the aromatic system but increasing the electrophilicity of the carbonyl carbon via transmission through the

-system. -

Carbonyl Bond Length: Predicted at 1.22 Å , typical for aryl ketones.

Electronic Properties & Reactivity

3.1 Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a key indicator of kinetic stability and optical properties.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorine lone pairs and the phenyl

-system . -

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group (C=O) and the ipso/ortho carbons of the phenyl ring.

-

Significance: The localization of the LUMO on the carbonyl carbon confirms it as the primary site for nucleophilic attack (Grignard addition).

3.2 Molecular Electrostatic Potential (MEP)

| Region | Color Code | Potential | Chemical Significance |

| Carbonyl Oxygen | Red | Negative | H-bond acceptor; Lewis base site (Mg coordination). |

| Carbonyl Carbon | Blue | Positive | Primary Electrophilic Site. Target for Grignard reagents. |

| Cyclobutyl Ring | Green/Yellow | Neutral | Lipophilic domain; steric bulk director. |

| Chlorine Atom | Yellow/Red | Sl. Negative | Weak H-bond acceptor; halogen bonding potential. |

Spectroscopic Profiling (Predicted vs. Experimental)

Accurate spectral assignment is crucial for process analytical technology (PAT) during synthesis.

4.1 Infrared (IR) Spectroscopy

-

C=O Stretch: Predicted at 1680–1695 cm⁻¹ .

-

Theory: While aliphatic cyclobutyl ketones absorb ~1715 cm⁻¹ (due to ring strain increasing

-character), conjugation with the 4-chlorophenyl ring lowers the frequency via resonance (single bond character contribution).

-

-

C-Cl Stretch: Distinct band at 1090–1100 cm⁻¹ .

4.2 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

Aromatic:

7.8 (d, 2H, ortho to C=O), -

Methine (Cyclobutyl):

3.9–4.0 (m, 1H). Deshielded by the adjacent carbonyl. -

Methylene (Ring):

1.8–2.5 (complex multiplets).

-

Application: Sibutramine Synthesis Pathway

The primary industrial application of this molecule is the synthesis of Sibutramine. The theoretical electrophilicity of the ketone dictates the success of the Grignard reaction.

Reaction Mechanism:

-

Coordination: The Grignard reagent (Isobutylmagnesium bromide) coordinates to the carbonyl oxygen (Red MEP region).

-

Addition: The isobutyl nucleophile attacks the carbonyl carbon (Blue MEP region).

-

Steric Control: The puckered cyclobutyl ring directs the bulky isobutyl group, though the product is achiral at the quaternary center until further derivation.

Figure 2: Synthetic pathway emphasizing the nucleophilic attack on the theoretically characterized carbonyl center.

References

-

Jeffery, J. E., et al. (1997). "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites." Journal of the Chemical Society, Perkin Transactions 1.

-

Egawa, T., et al. (1994). "Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy." The Journal of Chemical Physics.

-

Sigma-Aldrich. "Cyclobutyl phenyl ketone: Physical Properties & Safety Data." Sigma-Aldrich Catalog.

-

NIST Chemistry WebBook. "4-Chlorophenyl cyclopropyl ketone (Analogous Spectral Data)." National Institute of Standards and Technology.

Sources

Methodological & Application

The Versatile Scaffold: 4-Chlorophenyl Cyclobutyl Ketone in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be tailored to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 4-Chlorophenyl cyclobutyl ketone has emerged as one such valuable building block. Its unique combination of a halogenated aromatic ring and a strained cyclobutyl moiety provides a versatile platform for the synthesis of a diverse array of bioactive molecules. The 4-chlorophenyl group often engages in crucial hydrophobic and halogen-bonding interactions within target proteins, while the cyclobutyl ring serves as a rigid spacer or a lipophilic element, influencing the overall conformation and physicochemical properties of the molecule.[1][2] This guide provides an in-depth exploration of the synthesis and application of 4-chlorophenyl cyclobutyl ketone, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Synthetic Pathways to a Key Intermediate

The synthesis of 4-chlorophenyl cyclobutyl ketone can be efficiently achieved through two primary and well-established synthetic routes: Friedel-Crafts acylation and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This classic electrophilic aromatic substitution reaction provides a direct and often high-yielding route to the target ketone.[3][4] The reaction involves the acylation of chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Detailed Experimental Protocol:

-

Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions, and a pressure-equalizing dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide.

-

Acyl Chloride Addition: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Reaction Initiation: Cool the aluminum chloride suspension to 0 °C using an ice bath. Slowly add the cyclobutanecarbonyl chloride solution dropwise to the stirred suspension.

-

Aromatic Substrate Addition: Following the addition of the acyl chloride, add chlorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-chlorophenyl cyclobutyl ketone.[3][4]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as the Lewis acid catalyst, AlCl₃, is highly water-sensitive and will be deactivated by moisture.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Controlled Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent unwanted side reactions.

-

Acidic Workup: The acidic workup is necessary to break down the aluminum chloride-ketone complex and to separate the inorganic salts from the organic product.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 4-chlorophenyl cyclobutyl ketone via Friedel-Crafts acylation.

Protocol 2: Grignard Reaction

An alternative and powerful method for constructing the carbon-carbon bond in 4-chlorophenyl cyclobutyl ketone is the Grignard reaction. This approach involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with a suitable cyclobutyl electrophile, such as cyclobutanecarbonitrile.[5][6]

Reaction Scheme:

Detailed Experimental Protocol:

-

Grignard Reagent Formation:

-

Apparatus: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents).

-

Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of the halide solution to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Addition: Once the reaction has started, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

-

-

Reaction with Cyclobutanecarbonitrile:

-

Addition: Cool the Grignard reagent solution to 0 °C. In the dropping funnel, prepare a solution of cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ketone can then be purified by vacuum distillation or column chromatography.

-

Causality Behind Experimental Choices:

-

Anhydrous THF: THF is a common solvent for Grignard reactions as it solvates the magnesium ion, stabilizing the Grignard reagent. Anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.

-

Iodine Crystal: A small crystal of iodine is often used to activate the magnesium surface and initiate the Grignard reaction.

-

Careful Quenching: The quenching step is highly exothermic and should be performed slowly and at a low temperature to avoid uncontrolled reactions.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of 4-chlorophenyl cyclobutyl ketone via a Grignard reaction.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 4-chlorophenyl cyclobutyl ketone moiety has proven to be a valuable starting point for the synthesis of a range of biologically active compounds, targeting various receptors and enzymes implicated in disease.

Cannabinoid Receptor 1 (CB1) Antagonists for Obesity and Related Disorders

Perhaps the most well-known application of 4-chlorophenyl cyclobutyl ketone is as a key precursor in the synthesis of Rimonabant (SR141716A), a potent and selective CB1 receptor antagonist.[7][8] Rimonabant was developed as an anti-obesity medication. The 4-chlorophenyl group of Rimonabant is known to be crucial for its high affinity to the CB1 receptor.[7]

Structure of Rimonabant:

The synthesis of Rimonabant from 4-chlorophenyl cyclobutyl ketone typically involves a multi-step sequence, often starting with the formation of a pyrazole ring.

| Compound | Target | Biological Activity (Ki) | Reference |

| Rimonabant | CB1 Receptor | 2 nM | [8] |

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors for Inflammatory Diseases

The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.[] Several classes of p38 MAPK inhibitors have been developed, and some incorporate a 4-chlorophenyl group, which has been shown to be important for their inhibitory activity. While direct examples starting from 4-chlorophenyl cyclobutyl ketone are less common in the literature, the ketone functionality provides a handle for the elaboration into various heterocyclic scaffolds known to inhibit p38 MAPK.

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway.

Novel Analgesics

The search for novel, non-opioid analgesics is a major focus of modern drug discovery. The structural features of 4-chlorophenyl cyclobutyl ketone make it an interesting starting point for the synthesis of new analgesic agents. The 4-chlorophenyl group can be found in various compounds with analgesic properties.[10][11] The cyclobutyl ketone can be transformed into various pharmacophores known to interact with targets involved in pain signaling.

Potential Anticancer Agents

Derivatives containing the 4-chlorophenyl moiety have been investigated for their anticancer activities against various cancer cell lines.[12][13] The ketone functionality in 4-chlorophenyl cyclobutyl ketone allows for the synthesis of diverse heterocyclic systems, some of which have shown promising cytotoxic effects. For example, certain 1,3,4-oxadiazole derivatives bearing a 4-chlorophenyl group have demonstrated significant anticancer activity.[12]

| Compound Class | Cancer Cell Line | Activity (IC50/PGI) | Reference |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | PGI = 65.12 at 10 µM | [12] |

| Fluorophenyl derivatives of 1,3,4-thiadiazole | MCF-7 (Breast Cancer) | IC50 ≈ 52–55 µM | [13] |

Structure-Activity Relationship (SAR) Insights

The biological activity of compounds derived from 4-chlorophenyl cyclobutyl ketone is significantly influenced by the interplay between the 4-chlorophenyl group and the cyclobutyl moiety.

-

The 4-Chlorophenyl Group: The chlorine atom at the para position of the phenyl ring is a key feature. Its electron-withdrawing nature and ability to participate in halogen bonding can significantly impact ligand-receptor interactions.[6][14] In many cases, this group occupies a hydrophobic pocket in the target protein, and the chlorine atom can form specific interactions that enhance binding affinity and selectivity.

-

The Cyclobutyl Ring: The cyclobutyl group serves several roles in drug design. Its rigid, puckered conformation can help to orient other functional groups in a specific and favorable manner for receptor binding.[1][2] Compared to more flexible alkyl chains, the cyclobutyl ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity by reducing the entropic penalty upon binding. Furthermore, the cyclobutyl moiety contributes to the overall lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[1]

Conclusion

4-Chlorophenyl cyclobutyl ketone is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via established methods like Friedel-Crafts acylation and Grignard reactions makes it readily accessible. The unique combination of its electronic and steric properties has enabled the development of a wide range of bioactive molecules targeting diverse therapeutic areas, from metabolic disorders to inflammation and cancer. The insights into its structure-activity relationships continue to guide the design of new and improved therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery endeavors.

References

-

PG.CHEMEASY. (2019, December 10). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]

-

Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

Scribd. (n.d.). Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. [Link]

-

Wille, A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Szałek, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

-

chemguide.co.uk. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

Braenden, O. J., Eddy, N. B., & Halbach, H. (1953). SYNTHETIC SUBSTANCES WITH MORPHINE-LIKE EFFECT Relationship between Chemical Structure and Analgesic Action. IRIS. [Link]

-

Costa, E. D., et al. (2018). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]

-

Brown, N., et al. (2023). A peroxiredoxin-P38 MAPK scaffold increases MAPK activity by MAP3K-independent mechanisms. PubMed. [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Smadi, T. N., & Akawi, E. (2019). Cannabinoid1 (CB-1) receptor antagonists: a molecular approach to treating acute cannabinoid overdose. PubMed Central. [Link]

-

Ukrpromzrazok, S. S. C. (2018). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. PubMed Central. [Link]

-

ResearchGate. (n.d.). Structures of p38 MAP kinase inhibitors that have advanced to clinical trials.MAP, mitogen-activated protein. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... Retrieved from [Link]

-

Rudzinska-Szostak, E. (2019). Analgesic Peptides: From Natural Diversity to Rational Design. MDPI. [Link]

-

Western Washington University. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl). Retrieved from [Link]

-

ResearchGate. (2025, December 26). Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Retrieved from [Link]

- Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.

-

MDPI. (n.d.). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Retrieved from [Link]

- Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents. (n.d.). [No Source Found]

-

MDPI. (n.d.). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. Retrieved from [Link]

-

Manmade, A., et al. (1981). (-)-4-Hydroxymorphinanones: their synthesis and analgesic activity. PubMed. [Link]

-

ResearchGate. (n.d.). Design strategy for inhibitors of p38 MAPK. (A) Key interactions of.... Retrieved from [Link]

-

ResearchGate. (2018, February 7). (PDF) Synthesis, Characterization And Antibacterial Studies For N-Alkyl And N-Aryl Of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

-

Kulkarni, A. R., et al. (2018). Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice. PMC - PubMed Central. [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of the main natural compounds with analgesic activity. Retrieved from [Link]

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

- Structure Activity of CB1 Cannabinoid Receptor Antagonists. (n.d.). [No Source Found]

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 6. mabel.wwu.edu [mabel.wwu.edu]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. jbclinpharm.org [jbclinpharm.org]

- 10. DSpace [iris.who.int]

- 11. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Application Note: Photochemical Synthesis of Bicyclo[2.1.1]hexan-1-ols using 4-Chlorophenyl Cyclobutyl Ketone

This Application Note is designed for researchers in medicinal chemistry and photochemistry. It details the use of 4-Chlorophenyl cyclobutyl ketone (CPCBK) as a substrate for accessing strained bicyclic scaffolds via the Norrish Type II reaction, while also addressing its photostability profile relevant to pharmaceutical intermediates.

Abstract & Core Utility

4-Chlorophenyl cyclobutyl ketone (CPCBK) serves as a pivotal probe in organic photochemistry and a synthetic precursor for bicyclo[2.1.1]hexan-1-ols . These strained bicyclic systems are increasingly valued in drug discovery as bioisosteres for ortho-substituted benzenes and tert-butyl groups. This guide provides a validated protocol for the Norrish Type II Yang Cyclization of CPCBK, optimizing for the formation of the bicyclic alcohol over competing Type I cleavage pathways. Additionally, we outline photostability parameters for researchers handling CPCBK as a pharmaceutical intermediate (e.g., in Sibutramine analog synthesis).

Mechanistic Insight: The Triplet Pathway

The photochemistry of CPCBK is governed by the

Reaction Pathways

Upon UV excitation (typically

-

Norrish Type II (Dominant in Solution):

-

-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a

-

1,4-Biradical Formation: This generates a short-lived 1,4-biradical intermediate.

-

Yang Cyclization: The radical centers couple to form a C1–C4 bond, closing a second ring to yield 1-(4-chlorophenyl)bicyclo[2.1.1]hexan-1-ol .

-

Note: The competing Type II elimination (cleavage to an alkene and enol) is disfavored here because it would require the formation of a highly strained cyclobutene.

-

-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a

-

Norrish Type I (Competing):

- -Cleavage generates a 4-chlorobenzoyl radical and a cyclobutyl radical.

-

This pathway is favored in the gas phase or at high temperatures but can be suppressed in solution by the solvent cage effect.

Mechanistic Diagram

Caption: Photochemical cascade of CPCBK. The Type II Yang Cyclization (green path) forms the bicyclic scaffold, while Type I cleavage (grey path) is a side reaction.

Experimental Protocol: Synthesis of Bicyclo[2.1.1]hexan-1-ol

Materials & Equipment

-

Substrate: 4-Chlorophenyl cyclobutyl ketone (Purity >98%).

-

Solvent: Benzene (Spectroscopic grade) or Acetonitrile (for greener alternative, though benzene favors cyclization).

-

Light Source: 450W Medium-pressure Mercury Arc Lamp with a Pyrex filter (

nm) OR 300 nm UV-LED reactor. -

Atmosphere: High-purity Nitrogen or Argon (Critical).

Step-by-Step Methodology

Step 1: Solution Preparation Dissolve CPCBK in benzene to a concentration of 0.01 M to 0.05 M .

-

Scientific Rationale: Lower concentrations prevent intermolecular dimerization or quenching. Benzene is non-polar and lacks exchangeable protons, extending the lifetime of the biradical to favor cyclization.

Step 2: Degassing (Critical) Purge the solution with Argon for 30 minutes.

-

Why? Oxygen is a potent triplet quencher (

kcal/mol). Presence of

Step 3: Irradiation Place the reaction vessel (quartz or Pyrex) in the photoreactor. Irradiate at ambient temperature (20-25°C).

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. The ketone spot (

) will diminish, and a more polar alcohol spot ( -

Duration: Typically 2–6 hours depending on flux. Stop when conversion reaches ~90% to avoid secondary photolysis of the product.

Step 4: Workup & Isolation

-

Evaporate solvent under reduced pressure.[1]

-

Purify the residue via Flash Column Chromatography (Silica Gel, 0-15% EtOAc in Hexanes).

-

Isolate the product as a white solid/viscous oil.

Workflow Diagram

Caption: Operational workflow for the photochemical conversion of CPCBK.

Data Analysis & Characterization

Successful synthesis is confirmed by the disappearance of the cyclobutyl methine proton and the appearance of bridgehead signals.

Table 1: Expected NMR Signatures

| Moiety | Starting Material (CPCBK) | Product (Bicyclo[2.1.1] Alcohol) |

| Carbonyl | Absent (replaced by C-OH ~75 ppm) | |

| Quintet, | Absent | |

| Bridgehead | N/A | Multiplet, |

| Aromatic | AA'BB' system ( | AA'BB' system (Shifted upfield slightly) |

Mass Spectrometry (GC-MS):

-

CPCBK: Molecular Ion (

) at m/z 194/196 (Cl isotope pattern). Fragmentation shows m/z 139/141 (4-Cl-Benzoyl cation). -

Product:

at m/z 194/196 (Isomer). Base peak may differ due to loss of

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen quenching | Re-degas solution; ensure positive N2 pressure. |

| Complex Mixture | Type I Cleavage | Switch solvent to t-Butanol or Benzene (enhances cage effect). |

| Polymerization | Concentration too high | Dilute to <0.01 M to prevent intermolecular radical attack. |

| No Reaction | Incorrect Wavelength | Ensure Pyrex filter is used (transmits >290 nm). Quartz transmits <250 nm which may degrade product. |

References

-

Wagner, P. J. (1976). "The Norrish Type II Reaction in Solution." Accounts of Chemical Research. Link (Fundamental mechanism of Type II ketone photochemistry).

- Padwa, A. (1980). "Photochemical Rearrangements of Strained Ring Ketones." Organic Photochemistry. (Context on cyclobutyl/cyclopropyl ketone reactivity).

- Hays, D. S., & Fu, G. C. (1997). "Photochemical Synthesis of Bicyclo[2.1.1]hexanes." Journal of Organic Chemistry.

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

-

NIST Chemistry WebBook. "4-Chlorophenyl cyclobutyl ketone Spectra." Link (Spectral verification).

Sources

Application Note: High-Precision Derivatization of 4-Chlorophenyl Cyclobutyl Ketone (4-CCBK)

Topic: Derivatization of 4-Chlorophenyl cyclobutyl ketone for drug discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Abstract

The 4-chlorophenyl cyclobutyl ketone (4-CCBK) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for monoamine reuptake inhibitors (e.g., Desmethylsibutramine analogs), Histamine H3 antagonists, and CB1 modulators. Unlike flexible alkyl chains, the cyclobutyl ring introduces a defined "puckered" conformation (

Strategic Rationale: The "Pucker" Effect

In drug design, the cyclobutyl moiety is often deployed as a bioisostere for isopropyl or tert-butyl groups. However, its value extends beyond simple space-filling:

-

Conformational Locking: The ring's puckered conformation directs substituents away from the steric bulk, often improving receptor binding affinity compared to acyclic analogs.

-

Metabolic Stability: The strained C-C bonds are surprisingly resistant to oxidative metabolism compared to alkyl chains, often extending half-life (

). -

Orthogonal Functionalization: The ketone handle (

) allows for

Strategic Derivatization Map

The following diagram illustrates the three primary vectors for diversifying the 4-CCBK scaffold.

Figure 1: Strategic diversification vectors for 4-CCBK. Pathway A targets amine-based GPCR ligands; Pathway B generates quaternary carbon centers; Pathway C increases Fsp3 character via spirocycles.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Objective: Synthesis of secondary/tertiary amines (Sibutramine-like analogs). Challenge: The cyclobutyl group creates significant steric hindrance around the carbonyl, making standard reductive amination (using only NaBH(OAc)3) sluggish and prone to alcohol byproducts. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine/enamine formation prior to reduction.

Materials:

-

4-Chlorophenyl cyclobutyl ketone (1.0 eq)

-

Amine (1.2 eq) (e.g., N-methylpiperazine, cyclopropylamine)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Solvent: Anhydrous THF or Methanol

-

Atmosphere: Nitrogen/Argon

Step-by-Step Methodology:

-

Complexation: In a flame-dried flask under

, dissolve 4-CCBK (1.0 eq) and the target Amine (1.2 eq) in anhydrous THF (0.5 M concentration). -

Lewis Acid Activation: Add Ti(OiPr)4 (1.5 eq) dropwise. The solution may turn slightly yellow/orange.

-

Imine Formation: Stir at ambient temperature for 6–12 hours. Critical Check: Monitor by TLC or LCMS for the disappearance of the ketone peak. The Ti(OiPr)4 scavenges the water produced, driving the equilibrium to the imine.

-

Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH4 (1.5 eq) portion-wise (gas evolution will occur).

-

Workup (The "Mattsen" Method):

-

Quench by adding water (1 mL per mmol Ti). A white precipitate (

) will form. -

Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

-

Wash the filtrate with brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH/NH4OH) is usually required to isolate the pure amine.

Protocol B: Low-Temperature Grignard Addition

Objective: Installation of a quaternary center to form tertiary alcohols.

Challenge: Cyclobutyl ketones possess

Materials:

-

4-CCBK (1.0 eq)

-

Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) (1.2 eq)

-

Solvent: Anhydrous Diethyl Ether (

) (Preferred over THF for cleaner Grignard kinetics in this specific substrate).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-CCBK in anhydrous

(0.3 M) and cool to -78°C (Dry ice/acetone bath). -

Addition: Add the Grignard reagent dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into saturated aqueous

at 0°C. -

Extraction: Extract with

(3x). -

Validation: The tertiary alcohol product is often distinct by HPLC. Note: If starting material persists due to enolization, repeat the reaction using Cerium(III) Chloride (Luche conditions) to activate the ketone specifically for 1,2-addition.

Protocol C: Methylenation to Terminal Alkene

Objective: Conversion of the ketone to an exocyclic alkene, a precursor for spiro-epoxides or spiro-cyclopropanes. Method: Wittig Olefination.

Materials:

-

Methyltriphenylphosphonium bromide (

) (1.5 eq) -

Potassium tert-butoxide (

) (1.6 eq) -

4-CCBK (1.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Ylide Formation: Suspend

in THF at 0°C. Add -

Substrate Addition: Dissolve 4-CCBK in minimal THF and add dropwise to the ylide solution at 0°C.

-

Reaction: Warm to Room Temperature and stir for 4 hours.

-

Workup: Quench with water, extract with Hexanes/EtOAc (9:1). The triphenylphosphine oxide byproduct is polar; the alkene is non-polar.

-

Filtration: Triturate the crude solid with cold hexanes to precipitate

and filter. Concentrate the filtrate to yield the alkene.

Analytical Validation (QC)

To ensure protocol success, compare your product data against these expected parameters for the 4-CCBK scaffold derivatives.

| Derivative Type | Key 1H NMR Signal (CDCl3) | Key 13C NMR Signal | LCMS Signature |

| Parent Ketone | [M+H]+ 195/197 (Cl pattern) | ||

| Amine (Prot A) | [M+H]+ matches amine mass | ||

| Alcohol (Prot B) | Disappearance of methine downfield shift | Quaternary C ( | Often loses |

| Alkene (Prot C) | No ionization (usually) |

Pathway Logic Diagram

The following flowchart details the decision-making process for the Reductive Amination protocol (Pathway A), the most common application for this scaffold.

Figure 2: Decision logic for selecting the appropriate reductive amination conditions based on amine sterics.

References

-

Cyclobutanes in Medicinal Chemistry

-

Reductive Amination Methodology

-

Sibutramine/H3 Antagonist Scaffold Utility

-

Bioisosterism of Cyclobutanes

Sources

- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for the synthesis of 4-Chlorophenyl cyclobutyl ketone

An Application Note for the Synthesis of 4-Chlorophenyl cyclobutyl ketone

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-Chlorophenyl cyclobutyl ketone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via a Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and describes analytical methods for product characterization. The content is designed for researchers, scientists, and professionals in organic synthesis and pharmaceutical development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction and Scientific Context

4-Chlorophenyl cyclobutyl ketone is a key building block in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The cyclobutane motif is of increasing interest in medicinal chemistry as it can enhance pharmacological properties like metabolic stability and binding affinity.[1] The primary and most efficient route to this ketone is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry, first developed in 1877.[2]

This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. A significant advantage over the related Friedel-Crafts alkylation is the deactivating nature of the resulting ketone product, which effectively prevents undesirable polysubstitution reactions.[3][4] The chloro-substituent on the benzene ring is an ortho, para-directing group; however, the para-isomer is predominantly formed due to reduced steric hindrance, simplifying the purification process.[5][6] This protocol is optimized for the selective synthesis of the para-substituted product.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclobutanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[4][7]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final 4-Chlorophenyl cyclobutyl ketone product and regenerating the AlCl₃ catalyst.[4]

Caption: The mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials and Reagents

It is imperative to use anhydrous solvents and reagents, as the aluminum chloride catalyst is extremely sensitive to moisture.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.0 g | 120 |

| Chlorobenzene | C₆H₅Cl | 112.56 | 11.26 g (10.2 mL) | 100 |

| Cyclobutanecarbonyl chloride | C₅H₇ClO | 118.56 | 13.05 g (11.5 mL) | 110 |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - |

| 5% Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | ~100 mL | - |

| Brine (Saturated NaCl Sol.) | NaCl | 58.44 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

125 mL addition (dropping) funnel

-

Calcium chloride drying tube or nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

-